4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine
Overview
Description
4,6-Dimethyl-N-nitroso-N-phenylpyrimidin-2-amine, also known as DNPP, is an organic compound belonging to the class of nitroso compounds and is used in a variety of scientific research applications. It is a colorless to pale yellow crystalline solid with a molecular weight of 166.2 g/mol and a melting point of 127-128°C. DNPP is a synthetic compound and is not found in nature. It is a reactive compound, and so it must be handled with care.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine is not well understood. It is believed that the nitroso group of this compound is responsible for its reactivity. The nitroso group is highly reactive and can undergo a variety of reactions, including nucleophilic addition, nucleophilic substitution, and electrophilic addition. The reactivity of this compound is further increased by its aromatic structure, which facilitates the formation of resonance structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that this compound can interact with various proteins and enzymes in the body, which can lead to alterations in biochemical and physiological processes. Additionally, this compound has been shown to be mutagenic and carcinogenic in animal studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine in laboratory experiments is its reactivity. This compound is highly reactive and can be used to synthesize a variety of compounds. Additionally, this compound is relatively inexpensive and can be purchased in bulk. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is toxic and must be handled with care.
Future Directions
The future directions for 4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine research include further investigation into its mechanism of action, biochemical and physiological effects, and possible uses in the synthesis of pharmaceuticals. Additionally, further research is needed to determine the safety of this compound and its potential for use in medical applications. Furthermore, further research is needed to determine the potential uses of this compound in the synthesis of polymers and fluorescent dyes. Finally, further research is needed to determine the potential for this compound to be used in the synthesis of other organic compounds.
Scientific Research Applications
4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pyrimidine derivatives and heterocycles. This compound has also been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of various pharmaceuticals. Additionally, this compound has been used in the synthesis of fluorescent dyes and in the synthesis of polymers.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylnitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-9-8-10(2)14-12(13-9)16(15-17)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFFXNQVOFPXSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C2=CC=CC=C2)N=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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